molecular formula C9H12N2 B022693 1-(Cyanomethyl)cyclohexanecarbonitrile CAS No. 4172-99-0

1-(Cyanomethyl)cyclohexanecarbonitrile

Cat. No. B022693
CAS RN: 4172-99-0
M. Wt: 148.2 g/mol
InChI Key: CYMZDPHCBAWUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related cyclohexane derivatives often involves reactions such as acetylation, aldol condensation, Wittig olefination, and Mannich reactions. For instance, the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involved acetylation of 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, formed by reacting 4-methoxyphenyl acetonitrile with cyclohexanone (Mantelingu et al., 2007). Similarly, 1,2,3-Tris(arylmethylene)cyclohexanes were prepared via aldol condensation from aromatic aldehydes and cyclohexanones, followed by Wittig olefination (Herbert Frey, 1992).

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including those similar to 1-(Cyanomethyl)cyclohexanecarbonitrile, often features a cyclohexane ring in a chair conformation. For example, the cyclohexane ring in 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate exhibits a chair conformation, highlighting the stereochemical aspects of such molecules (Mantelingu et al., 2007).

Chemical Reactions and Properties

Cyclohexane derivatives undergo various chemical reactions, including photooxygenation and cyclization. For instance, photooxygenation of cyclohexane by O2 under visible-light irradiation of an O2-saturated acetonitrile solution containing 9-mesityl-10-methylacridinium ions and HCl yields cyclohexanone, cyclohexanol, and hydrogen peroxide (Ohkubo et al., 2011). Another example is the stereoselective sodium acetate catalyzed multicomponent cyclization of aryl aldehydes, malononitrile, and acetone into cis-4-dicyanomethylene-2,6-diarylcyclohexane-1,1-dicarbonitriles (Elinson et al., 2007).

Physical Properties Analysis

The physical properties of cyclohexane derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate provides insights into its intermolecular interactions, such as hydrogen bonds of the type C–H…N and C–H…O, which are significant for understanding its solubility and stability (Mantelingu et al., 2007).

Chemical Properties Analysis

The chemical properties of cyclohexane derivatives, such as reactivity towards various reagents and conditions, are essential for their use in synthetic chemistry. The ability of these compounds to undergo reactions like photooxygenation and cyclization highlights their versatility in chemical synthesis (Ohkubo et al., 2011), (Elinson et al., 2007).

Scientific Research Applications

Green Chemistry in Synthesis

Šimbera, Sevcik, and Pazdera (2014) developed multi-step one-pot processes for synthesizing cyclohexanecarbonitrile, a compound related to 1-(Cyanomethyl)cyclohexanecarbonitrile, highlighting its significance in green chemistry. These processes are notable for their high atom efficiency and environmental compatibility, using methanol as a uniform solvent and generating by-products that are either environmentally benign or reusable. This research underscores the compound's role in advancing eco-friendly synthesis methods (Šimbera et al., 2014).

Conformational Studies

Batuev, Akhrem, Kamernitskii, and Matveeva (1961) investigated the conformations of cyclohexanone cyanohydrin, a derivative of 1-(Cyanomethyl)cyclohexanecarbonitrile. Their research provides valuable insights into the molecular structures and conformations of these compounds, which is crucial for understanding their reactivity and potential applications (Batuev et al., 1961).

Synthesis Improvements

Photocatalytic Applications

The work of Takaki, Yamamoto, Komeyama, Kawabata, and Takehira (2004) on the photocatalytic oxidation of alkanes, including cyclohexane derivatives, suggests potential applications of 1-(Cyanomethyl)cyclohexanecarbonitrile in photocatalysis. Their study reveals how such compounds could play a role in the efficient transformation of alkanes under light irradiation (Takaki et al., 2004).

Nanostructured Catalyst Development

Arora, Rajput, and Singh (2015) developed a magnetic, recyclable nanocatalyst for synthesizing cyclohexanecarbonitrile derivatives. Their research highlights the potential of 1-(Cyanomethyl)cyclohexanecarbonitrile in the field of nanocatalysis, offering insights into efficient synthesis using novel catalysts (Arora et al., 2015).

Conformational and Stereochemical Analysis

Chuang and Fang (2001) conducted a study on cyclohexane-1,3,5-tricarbonitrile derivatives, which are structurally related to 1-(Cyanomethyl)cyclohexanecarbonitrile. Their research provides essential information on the conformational behavior and stereochemistry of these compounds, contributing to a deeper understanding of their chemical properties (Chuang & Fang, 2001).

Safety And Hazards

1-(Cyanomethyl)cyclohexanecarbonitrile may be harmful if inhaled, absorbed through skin, or swallowed. It can cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

1-(cyanomethyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-6-9(8-11)4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMZDPHCBAWUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448298
Record name 1-Cyanocyclohexaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyanomethyl)cyclohexanecarbonitrile

CAS RN

4172-99-0
Record name 1-Cyanocyclohexaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyanomethyl)cyclohexanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Cyanomethyl)cyclohexanecarbonitrile
Reactant of Route 3
Reactant of Route 3
1-(Cyanomethyl)cyclohexanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-(Cyanomethyl)cyclohexanecarbonitrile
Reactant of Route 5
Reactant of Route 5
1-(Cyanomethyl)cyclohexanecarbonitrile
Reactant of Route 6
1-(Cyanomethyl)cyclohexanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.